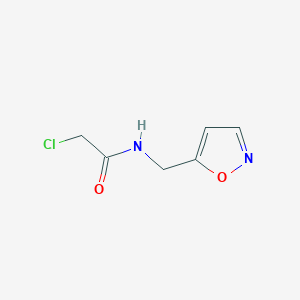![molecular formula C11H12ClNO4 B6633714 3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B6633714.png)
3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid, also known as CHMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the scavenging of reactive oxygen species (ROS). 3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid has been shown to modulate the expression of genes involved in inflammation and oxidative stress, leading to a reduction in tissue damage and cell death.
Biochemical and Physiological Effects:
3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of gene expression. In animal studies, 3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid has been shown to reduce tissue damage and improve cognitive function in models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid in lab experiments is its ability to selectively inhibit pro-inflammatory cytokines and scavenge ROS, making it a useful tool for studying inflammation and oxidative stress. However, 3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid, including the development of new synthetic routes to improve its yield and purity, the investigation of its potential as a therapeutic agent for inflammatory diseases and neurodegenerative disorders, and the exploration of its applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid and its potential side effects.
In conclusion, 3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid is a promising chemical compound with potential applications in various fields. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of inflammatory diseases and neurodegenerative disorders. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid can be synthesized through a multistep process that involves the reaction of 2-chloro-5-hydroxybenzoic acid with thionyl chloride, followed by the reaction with methylamine and 3-chloropropanoic acid. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and material science. In medicine, 3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and neurodegenerative disorders. In biochemistry, 3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid has been used as a tool to study protein-ligand interactions and enzyme kinetics. In material science, 3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
3-[(2-chloro-5-hydroxybenzoyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-13(5-4-10(15)16)11(17)8-6-7(14)2-3-9(8)12/h2-3,6,14H,4-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHRZXVRZNEOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=C(C=CC(=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633635.png)

![6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one](/img/structure/B6633649.png)
![2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol](/img/structure/B6633650.png)
![3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633657.png)
![4,9-Dimethyl-10-prop-2-enyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633660.png)
![4-Bromo-6-methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633663.png)
![4-Fluoro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633677.png)
![3-Chloro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633682.png)
![10-Cyclopropyl-6,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633690.png)

![3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633711.png)
![1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6633717.png)
